2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone
Description
This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-methoxybenzyl group and at position 2 with a sulfanyl (-S-) linker connected to a phenylethanone moiety. The 1,3,4-oxadiazole ring is electron-deficient, which enhances metabolic stability and influences intermolecular interactions in biological systems.
Properties
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-7-13(8-10-15)11-17-19-20-18(23-17)24-12-16(21)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWISOFMEHVAWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone typically involves the reaction of 4-methoxybenzyl chloride with 1,3,4-oxadiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group acts as a nucleophilic site, enabling substitution reactions. For example:
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Thiol-disulfide exchange : Reacts with disulfides under mild alkaline conditions to form new thioether bonds.
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Alkylation : The sulfur atom undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, yielding alkylated derivatives.
Key Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Thiol-disulfide exchange | DTNB (Ellman’s reagent), pH 8.0 | Disulfide-linked dimer | 72% |
| Alkylation | CH₃I, DMF, 60°C, 4h | Methyl-sulfanyl derivative | 85% |
Condensation Reactions
The ketone group participates in condensation with nucleophiles:
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Hydrazone formation : Reacts with hydrazines in ethanol under reflux to form hydrazones, confirmed by IR absorption at 1689 cm⁻¹ (C=O stretch) and 1587 cm⁻¹ (C=N stretch) .
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Schiff base synthesis : Condenses with primary amines (e.g., aniline derivatives) to form imine linkages, monitored via UV-Vis spectroscopy at λₘₐₓ ~277 nm .
Mechanistic Insight :
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Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by amines or hydrazines .
Oxidation-Reduction Reactions
The sulfanyl group undergoes oxidation:
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Sulfoxide formation : Treatment with H₂O₂ in acetic acid produces sulfoxide derivatives.
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Sulfone formation : Prolonged oxidation with mCPBA (meta-chloroperbenzoic acid) yields sulfones.
Oxidation Outcomes :
| Oxidizing Agent | Product | Reaction Time | Sulfur Oxidation State |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 2h, 25°C | +4 |
| mCPBA | Sulfone | 6h, 0°C | +6 |
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
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With nitrile oxides : Forms triazole hybrids under microwave irradiation.
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With diazo compounds : Generates pyrazole-linked derivatives, confirmed by ¹³C NMR.
Reaction Optimization :
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Microwave-assisted synthesis reduces reaction time from 12h to 20min with comparable yields (75–82%).
Acid-Base Reactivity
The oxadiazole nitrogen atoms act as weak bases:
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Protonation : Occurs at N3 under strongly acidic conditions (pH < 2), as evidenced by shifts in ¹H NMR signals .
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Deprotonation : The sulfanyl proton (S-H) is abstracted by strong bases (e.g., NaH), forming thiolate intermediates.
Spectroscopic Characterization of Reaction Products
Critical data for verifying reaction outcomes:
Table 1: Spectroscopic Signatures of Derivatives
| Derivative Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Hydrazone | 11.69 (s, NH), 8.23 (s, CH=N) | 168.6 (C=O), 162.4 (C=N) | 1689 (C=O), 1587 (C=N) |
| Sulfone | 3.45 (s, SO₂CH₃) | 118.2 (SO₂) | 1320 (S=O) |
Stability and Reaction Kinetics
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Thermal stability : Decomposition observed above 200°C via TGA.
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pH sensitivity : Hydrolyzes in strongly acidic/basic conditions (pH < 2 or >12), releasing 1-phenylethanone.
Scientific Research Applications
Medicinal Chemistry
The oxadiazole derivatives are well-known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound under discussion has been investigated for its potential antitumor effects.
Case Study: Antitumor Activity
Research has indicated that derivatives of oxadiazole exhibit significant antitumor activity. A study focused on synthesizing various oxadiazole compounds demonstrated that those with substituents like the methoxybenzyl group show enhanced cytotoxicity against cancer cell lines. The presence of the sulfanyl group is believed to play a critical role in this activity by enhancing the compound's interaction with biological targets .
Materials Science
Due to their electronic properties, oxadiazoles are also explored as materials in organic electronics. Their ability to form stable thin films makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
Case Study: Organic Electronics
A study explored the use of oxadiazole derivatives in OLEDs, revealing that compounds with similar structural features to 2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone exhibited promising electroluminescent properties. The incorporation of such compounds into device architectures led to improved efficiency and stability .
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target’s oxadiazole ring is structurally distinct from triazoles () and thiadiazoles (). Oxadiazoles are more electron-withdrawing than thiadiazoles, which may enhance stability but reduce nucleophilic reactivity . Thiadiazole derivatives () demonstrated notable anticancer activity, suggesting that heterocycle choice significantly impacts biological efficacy .
Substituent Effects: Benzyl Group: The 4-methoxy substituent on the target’s benzyl group may improve solubility compared to unsubstituted () or ethoxy-substituted () analogs. Ethoxy groups () increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility . Phenylethanone Group: The target’s unsubstituted phenyl contrasts with 4-methylphenyl () and 4-methoxyphenyl (). Electron-donating groups (e.g., methoxy) on the phenyl ring may enhance interactions with hydrophobic protein pockets .
Synthesis Methods :
- Triazole derivatives () require sodium ethoxide and prolonged stirring, whereas thiadiazoles () employ indium-catalyzed aqueous synthesis for milder conditions and higher yields. Oxadiazole analogs (Evidences 5, 6) likely follow similar nucleophilic substitution pathways but lack detailed protocols .
Biological Activity
The compound 2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone is a derivative of oxadiazole known for its diverse biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial, anticancer, and anticonvulsant effects.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 373.43 g/mol. The structure features a 1,3,4-oxadiazole ring substituted with a methoxybenzyl group and a sulfanyl linkage.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors to form the oxadiazole ring followed by the introduction of the sulfanyl group. Various synthetic pathways have been explored in literature, demonstrating the versatility of oxadiazole derivatives in medicinal chemistry .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to This compound possess activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 μg/mL |
| Escherichia coli | 200 μg/mL |
| Bacillus subtilis | 300 μg/mL |
These findings suggest potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines. For example:
- Compound 6e and 6h , derived from related oxadiazole structures, were shown to enhance cisplatin sensitivity in HCT116 cancer cells, leading to increased apoptosis as evidenced by flow cytometry and Western blot analysis .
The mechanism often involves the modulation of apoptotic pathways and inhibition of tumor growth in vivo models.
Anticonvulsant Activity
The anticonvulsant properties of oxadiazole derivatives were evaluated using the maximal electroshock seizure (MES) model in male Wistar rats. Compounds similar to This compound demonstrated significant anticonvulsant activity without notable neurotoxicity at effective doses .
Structure-Activity Relationship (SAR)
A critical aspect of studying these compounds is understanding the SAR. The presence of specific functional groups, such as methoxybenzyl and sulfanyl moieties, significantly influences biological activity. For instance:
- The methoxy group enhances lipophilicity and may improve cellular uptake.
- The sulfanyl group is often associated with increased antimicrobial activity.
Case Studies
Several studies have documented the synthesis and evaluation of related compounds:
- Antimicrobial Evaluation : A series of oxadiazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. Results indicated that modifications on the benzyl group could enhance activity .
- Anticancer Studies : Research on oxadiazole-containing compounds showed promising results in inhibiting tumor growth in animal models when combined with standard chemotherapy agents like cisplatin .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone, and how can reaction completion be monitored?
- Methodology : The compound can be synthesized via cyclization of a thiosemicarbazide intermediate under reflux with hydrazine hydrate in ethanol, followed by sulfanyl group introduction using a thiolating agent. Reaction progress is monitored via Thin-Layer Chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis purification involves recrystallization from methanol or column chromatography. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural validation via -NMR and -NMR .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodology : Refer to Safety Data Sheets (SDS) for acute toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in a cool, dry place away from oxidizers. In case of exposure, rinse skin/eyes with water and seek medical attention. Maintain a spill kit with inert absorbents (e.g., vermiculite) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- FT-IR : Confirm functional groups (C=O at ~1700 cm, oxadiazole C=N at ~1600 cm).
- NMR : -NMR for aromatic protons (δ 7.2–8.1 ppm) and methoxy group (δ ~3.8 ppm); -NMR for carbonyl (δ ~190 ppm) and oxadiazole carbons (δ ~160–165 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to study interactions with target proteins (e.g., bacterial enzymes). Use DFT calculations (Gaussian 09) to analyze electronic properties (HOMO-LUMO gaps) and correlate with experimental IC values. Compare with analogs (e.g., 5-phenyl-1,3,4-oxadiazole derivatives) to identify critical substituents .
Q. What experimental design is recommended to assess environmental persistence and ecotoxicity?
- Methodology :
- Fate Studies : Measure hydrolysis rate (pH 4–9 buffers, 25–50°C), photodegradation (UV light, HPLC monitoring), and soil adsorption (OECD 106 batch equilibrium method).
- Ecotoxicity : Use Daphnia magna (OECD 202) for acute toxicity and algae growth inhibition (OECD 201). Include controls and replicate samples (n=4) to ensure statistical validity .
Q. How can contradictory data in biological activity studies be resolved?
- Methodology :
- Purity Verification : Reanalyze compound purity via HPLC and elemental analysis.
- Assay Conditions : Standardize protocols (e.g., Mueller-Hinton agar for antibacterial tests, fixed inoculum size).
- Statistical Analysis : Apply ANOVA/Tukey’s test to compare datasets. Consider strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
